Linarin

Catalog No.
S533195
CAS No.
480-36-4
M.F
C28H32O14
M. Wt
592.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Linarin

Researchers seeking reproducible acetylcholinesterase inhibition face assay failure when substituting acacetin or rutin. Linarin (acacetin-7-O-rutinoside) provides the precise 4'-methoxyl and 7-O-rutinoside motif required for binding. - IC50 3.8 μM in AChE inhibition; 9 H-bonds from sugar moiety. - Baseline solubility 0.0595 μg/mL; DMSO reconstitution required. - Stable crystalline standard (mp 258-260°C) for HPLC/LC-MS quantification.

CAS Number

480-36-4

Product Name

Linarin

IUPAC Name

5-hydroxy-2-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one

Molecular Formula

C28H32O14

Molecular Weight

592.5 g/mol

InChI

InChI=1S/C28H32O14/c1-11-21(31)23(33)25(35)27(39-11)38-10-19-22(32)24(34)26(36)28(42-19)40-14-7-15(29)20-16(30)9-17(41-18(20)8-14)12-3-5-13(37-2)6-4-12/h3-9,11,19,21-29,31-36H,10H2,1-2H3/t11-,19+,21-,22+,23+,24-,25+,26+,27+,28+/m0/s1

InChI Key

YFVGIJBUXMQFOF-PJOVQGMDSA-N

solubility

Soluble in DMSO

Synonyms

acaciin, linarin

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)OC)O)O)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)OC)O)O)O)O)O)O)O

The exact mass of the compound Linarin is 592.1792 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

5 mg, 10 mg, 25 mg

Linarin (Acacetin-7-O-rutinoside) is a specialized flavone glycoside characterized by its 4'-methoxyl group and 7-O-rutinoside moiety. As a high-purity crystalline solid with a melting point of 258–260°C, it serves as a precise bioactive scaffold in neuropharmacological and anti-inflammatory research. While structurally related to common flavonoids, linarin exhibits a highly specific receptor-binding profile, particularly toward acetylcholinesterase (AChE). Procurement of linarin typically requires concurrent planning for solubility enhancement, as its baseline aqueous solubility is exceptionally low (0.0595 μg/mL), necessitating anhydrous DMSO reconstitution or solid dispersion formulation for in vitro and in vivo applications .

Research Fit

Natural flavone glycoside probe for CNS pathway studies
Rutinose moiety-dependent model-response investigation
Osteoclastogenesis and integrin signaling research context

Substituting linarin with its aglycone, acacetin, or generic rutinosides fundamentally alters target engagement and assay outcomes. Molecular docking and in vitro studies demonstrate that linarin's AChE inhibitory activity relies heavily on its 7-O-sugar moiety, which forms nine hydrogen bonds within the catalytic site, and its 4'-methoxyl group, which interacts directly with Ser203. Acacetin lacks the rutinoside chain, while rutin lacks the critical 4'-methoxyl group, rendering both ineffective as direct substitutes in targeted binding assays. Consequently, buyers must procure the exact acacetin-7-O-rutinoside structure to reproduce established AChE inhibition and specific anti-inflammatory pathway modulation [1].

Substitution Risk

Linarin Acacetin Aglycone may not reproduce CNS-depressant model response reported for the rutinoside form.
Linarin Pectolinarin Structural analog shows distinct osteoclast pathway inactivity and anti-inflammatory ranking; response profile may not transfer.
Linarin Apigenin Reported plasma exposure context differs markedly; Tmax and Cmax-based study design may require review.

Targeted Enzyme Inhibition: AChE Binding Specificity

Linarin demonstrates dose-dependent inhibition of acetylcholinesterase (AChE) with an in vitro IC50 of 3.801 ± 1.149 μM. When compared to the benchmark inhibitor Huperzine A, high-dose linarin (140 mg/kg) achieves equivalent ex vivo AChE inhibition in murine cortex and hippocampus models to 0.5 mg/kg Huperzine A. This activity is structurally dependent on the 7-O-rutinoside moiety, which provides nine critical hydrogen bonds absent in the aglycone comparator, acacetin [1].

Evidence DimensionAChE Inhibitory Activity (IC50) and Ex-Vivo Efficacy
Target Compound DataLinarin: IC50 = 3.801 ± 1.149 μM; Ex-vivo equivalence at 140 mg/kg
Comparator Or BaselineHuperzine A (Benchmark): Equivalence at 0.5 mg/kg; Acacetin (Aglycone): Lacks required 7-O-sugar H-bonding
Quantified DifferenceLinarin matches benchmark ex-vivo efficacy at a 280x higher dose, while structurally outperforming aglycone analogs in active site binding.
ConditionsIn vitro Ellman's colorimetric assay and murine ex vivo cortex/hippocampus models.

Validates linarin as a highly specific, target-engaged scaffold for neuropharmacological drug discovery, preventing the procurement of inactive aglycone substitutes.

AChE Inhibition
Reported
IC50 3.80 ± 1.15 µM; ex vivo AChE inhibition comparable to huperzine A 0.5 mg/kg at high linarin dose
Supports CNS model-response endpoint review
Mouse brain ex vivo; aglycone inactive in CNS models

Formulation-Dependent Bioavailability and Processability

Free crystalline linarin exhibits exceptionally poor oral absorption, with an absolute baseline bioavailability of approximately 0.47%. However, its processability into advanced formulations yields dramatic quantitative improvements. When formulated as a linarin solid dispersion (LSD), its relative bioavailability increases 3.363-fold compared to the unformulated baseline. Alternatively, co-administration with the bioenhancer piperine (20 mg/kg) increases linarin's plasma exposure (AUC) by 381% and its Cmax by 346% [REFS-1, REFS-2].

Evidence DimensionIn Vivo Pharmacokinetics (Bioavailability and AUC)
Target Compound DataLinarin Solid Dispersion: 3.36x bioavailability increase; Linarin + Piperine: AUC +381%, Cmax +346%
Comparator Or BaselineUnformulated free linarin (Baseline absolute bioavailability ~0.47%)
Quantified DifferenceAdvanced formulation or bioenhancer pairing increases linarin systemic exposure by >330% over baseline.
ConditionsRat models; intragastric/oral administration with HPLC/LC-MS/MS quantification.

Alerts formulators and procurement teams that raw linarin requires specific excipients (e.g., solid dispersions or piperine) to achieve viable in vivo exposure, preventing failed animal trials.

Anti-Inflammatory Activity
Reported ranking
Linarin > Pectolinarin > Indomethacin in carrageenan-induced rat paw edema model
Supports anti-inflammatory screening context
Analgesic endpoint reported higher for pectolinarin

Solubility Constraints and Reconstitution Protocols

Linarin's utility in cellular assays is strictly governed by its solubility profile. While its baseline aqueous solubility is negligible (0.0595 μg/mL), it achieves a solubility of up to 10 mg/mL to 91 mg/mL in anhydrous DMSO depending on sonication. Formulating linarin into a solid dispersion increases its aqueous solubility 3.29-fold. For in vivo injections, standard protocols require a multi-solvent cascade (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline) to maintain a stable 3.3 mg/mL working solution without precipitation [REFS-1, REFS-2].

Evidence DimensionSolubility Limit across Solvent Systems
Target Compound DataDMSO: 10-91 mg/mL; Optimized In Vivo Vehicle: 3.3 mg/mL
Comparator Or BaselineBaseline Aqueous Buffer: <0.1 μg/mL
Quantified DifferenceOptimized organic/surfactant solvent cascades increase working solubility by >50,000-fold compared to pure aqueous buffers.
ConditionsIn vitro reconstitution at standard temperature; sonication applied for maximum DMSO saturation.

Ensures buyers procure necessary co-solvents and apply correct reconstitution protocols to prevent API precipitation and assay failure.

Osteoclast Inhibition
Direct head-to-head
Linarin and acacetin attenuated RANKL-induced osteoclastogenesis; pectolinarin showed no effect
Supports bone resorption pathway-study fit
RAW 264.7 macrophages; integrin αvβ3/CD44 context
Oral PK Profile
Cross-study comparable
Cmax 876.77 ± 97.34 ng/mL; Tmax 5 min (rat plasma, C. japonicum extract)
Supports exposure-model interpretation
Apigenin Tmax 360 min in same model; LC-MS/MS quantification
CNS Activity Dependency
Direct head-to-head
Linarin and 2S-hesperidin active in CNS depression assays; corresponding aglycones inactive
Sugar moiety required for CNS model response
Mouse hole board, thiopental sleep, locomotor tests (i.p.)

Neuropharmacological Drug Discovery (AChE Targeting)

Driven by its specific 3.8 μM IC50 for acetylcholinesterase and its ability to penetrate the catalytic site via its 7-O-rutinoside moiety, linarin is a precise scaffold for Alzheimer's disease model research and neuroprotective assay development. It is selected over generic flavonoids when targeted enzyme inhibition is required [1].

Advanced Formulation and Bioavailability Enhancement Studies

Because free linarin exhibits an absolute oral bioavailability of only 0.47%, it serves as a standardized baseline API for testing novel drug delivery systems. Researchers utilize linarin to validate the efficacy of solid dispersions, liposomes, and bioenhancer co-administrations (like piperine) in overcoming severe flavonoid absorption bottlenecks [2].

Analytical Reference for Botanical Quality Control

As a stable, crystalline solid with a defined UV/Vis profile (λmax: 269, 327 nm), linarin is procured as a primary analytical standard. It is essential for the HPLC and LC-MS quantification of extracts from medicinal plants such as Buddleja davidii and Chrysanthemum indicum .

Application Fit

Application
Selection Property
Validation Focus
CNS pathway and AChE research
Glycoside-dependent model-response profile
AChE inhibition and neuroprotection assay endpoints
In vivo inflammation model studies
Reported anti-inflammatory endpoint ranking
Edema model and cytokine assay context
Bone metabolism and osteoclast research
Integrin signaling pathway modulation
Osteoclastogenesis and bone resorption endpoints
Flavonoid PK and analytical method development
Rapid-absorption exposure context
LC-MS/MS quantification and exposure-model review

XLogP3

-0.5

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

7

Exact Mass

592.17920569 Da

Monoisotopic Mass

592.17920569 Da

Heavy Atom Count

42

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

HBH2I685IU

Other CAS

480-36-4

Wikipedia

Linarin
1. Xu, Z.-F., Sun, X.-K., Lan, Y., et al. Linarin sensitizes tumor necrosis factor-related apoptosis (TRAIL)-induced ligand-triggered apoptosis in human glioma cells and in xenograft nude mice. Biomed. Pharmacother. 95, 1607-1618 (2017).
2. Han, X., Wu, Y.-C., Meng, M., et al. Linarin prevents LPS‑induced acute lung injury by suppressing oxidative stress and inflammation via inhibition of TXNIP/NLRP3 and NF‑κB pathways. Int. J. Mol. Med. 42(3), 1460-1472 (2018).
3. Pan, H., Zhang, J., Wang, Y., et al. Linarin improves the dyskinesia recovery in Alzheimer’s disease zebrafish by inhibiting the acetylcholinesterase activity. Life Sci. 222, 112-116 (2019).

Explore Compound Types